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Compound of Interest

Compound Name:
3-iodo-1-isopropyl-5-methyl-1{H}-

pyrazole

CAS No.: 1354706-90-3

Cat. No.: B3235751 Get Quote

Pyrazoles are a cornerstone of modern medicinal chemistry and materials science, forming the

structural core of numerous pharmaceuticals, agrochemicals, and functional materials. The

precise substitution pattern on the five-membered heterocyclic ring is critical to a molecule's

function. Consequently, unambiguous structural elucidation is paramount. While various

analytical techniques are employed, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is

one of the most powerful tools for determining the carbon skeleton of these molecules.

However, distinguishing between constitutional isomers, such as 3-iodopyrazole and 4-

iodopyrazole, can be a significant challenge. This guide, designed for researchers, scientists,

and drug development professionals, provides an in-depth comparison of the ¹³C NMR

chemical shifts for these two classes of compounds. We will delve into the underlying electronic

principles, provide supporting experimental data, and detail the methodologies required to

make confident structural assignments.

The "Heavy Atom Effect": Iodine's Dominant
Influence on ¹³C NMR
The most profound factor governing the ¹³C NMR spectrum of an iodinated pyrazole is the

"heavy atom effect." The large iodine atom, with its numerous electrons, significantly perturbs

the local electronic environment of the carbon atom to which it is directly attached (the ipso-

carbon). This perturbation leads to a dramatic upfield shift (a shift to a lower ppm value) for the
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ipso-carbon's resonance signal. This effect is primarily caused by spin-orbit coupling, a

relativistic phenomenon that becomes significant for heavy elements like iodine.[1] This large,

predictable shift is the key diagnostic tool for identifying the position of iodination.

Comparative Analysis: C-4 vs. C-3 Iodination
The most striking and diagnostically useful feature is the difference in the magnitude of the

upfield shift experienced by the carbon at the site of iodination.

C-4 Iodinated Pyrazoles: A Remarkable Upfield Shift
Electrophilic substitution on the pyrazole ring typically occurs at the C-4 position, making 4-

iodopyrazoles common synthetic intermediates.[2] The ¹³C NMR spectra of these compounds

exhibit a highly characteristic feature: the C-4 signal is shifted dramatically upfield, often

appearing in a region typically associated with aliphatic carbons.

A study on the iodination of 1-aryl-3-(trifluoromethyl)-1H-pyrazoles provides a clear example. In

the starting material, 1-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazole, the C-4 carbon resonates at δ =

105.9 ppm. Upon iodination at the C-4 position, this signal shifts nearly 50 ppm upfield to δ =

55.7 ppm.[3][4] This exceptionally large shift is a definitive marker for C-4 iodination.

C-3 Iodinated Pyrazoles: A More Modest Shift
While the synthesis of 3-iodopyrazoles is often less direct, they are equally important building

blocks. The heavy atom effect is also observed for C-3 iodinated pyrazoles, but the chemical

shift of the ipso-carbon (C-3) is generally found further downfield compared to the C-4 iodo-

isomer. For instance, in a protected 3-iodo-1H-pyrazole derivative, the C-3 carbon was reported

at δ = 86.4 ppm.[2] While this is still an upfield position for an aromatic carbon, it is significantly

different from the ~55-60 ppm range often seen for C-4.

The electronic environment of C-3 (adjacent to two nitrogen atoms) differs from C-4 (adjacent

to two carbons), which modulates the overall chemical shift. This fundamental difference in the

electronic landscape of the pyrazole ring results in distinct and predictable NMR signatures for

the two isomers.
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The following table summarizes experimental ¹³C NMR data for representative non-iodinated,

C-4 iodinated, and C-3 iodinated pyrazoles, highlighting the key differences in their chemical

shifts (δ) in ppm.

Compound C-3 (ppm) C-4 (ppm) C-5 (ppm) Source

1-(p-tolyl)-3-

CF₃-1H-pyrazole
144.9 (q) 105.9 131.8 [3][4]

4-Iodo-1-(p-

tolyl)-3-CF₃-1H-

pyrazole

144.9 (q) 55.7 138.5 [3][4]

1-(1-

Ethoxyethyl)-1H-

pyrazole (isomer

mix)

~138 ~105 ~129 [2]

4-Iodo-1-(1-

ethoxyethyl)-1H-

pyrazole

131.2 63.6 140.0 [2]

3-Iodo-1-(1-

ethoxyethyl)-1H-

pyrazole

86.4 106.2 128.3 [2]

5-Chloro-1,3-

dimethyl-1H-

pyrazole

150.4 109.9 131.3 [5]

5-Chloro-4-iodo-

1,3-dimethyl-1H-

pyrazole

150.4 60.8 131.3 [5]

Note: Chemical shifts can be influenced by solvents and other substituents. The data presented

is for comparative illustration.
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The following diagram illustrates the structural difference and highlights the carbon of interest

for both isomers. The key takeaway is the position of the iodine atom and its direct influence on

the attached carbon's chemical shift.

Caption: Comparison of C-4 and C-3 iodinated pyrazole structures.

Experimental Protocols
Reproducible and reliable data begins with robust synthetic and analytical procedures. The

following are representative protocols for the synthesis and analysis of iodinated pyrazoles.

Protocol 1: Synthesis of a 4-Iodopyrazole via
Electrophilic Iodination
This protocol is adapted from the regioselective iodination of 1-aryl-3-CF₃-pyrazoles using ceric

ammonium nitrate (CAN) as a mild oxidant.[4][6]

Rationale: This method is effective for direct C-4 iodination of many pyrazole systems. CAN

facilitates the oxidation of I₂ to a more electrophilic iodine species, enabling the reaction to

proceed under relatively mild conditions.

Caption: Workflow for the synthesis of a 4-iodopyrazole.

Step-by-Step Methodology:

To a solution of the 1-aryl-3-CF₃-pyrazole (1.0 mmol) and iodine (I₂) (1.1 mmol) in acetonitrile

(MeCN) (5 mL), add a solution of ceric ammonium nitrate (CAN) (1.2 mmol) in MeCN (5 mL).

[6]

Heat the resulting mixture at 80 °C.

Monitor the reaction progress by Thin-Layer Chromatography (TLC).

Upon completion, cool the reaction to room temperature and quench with a saturated

aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine.

Extract the mixture with dichloromethane (DCM).
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Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under

reduced pressure.

Purify the crude residue by flash column chromatography on silica gel to yield the final 4-

iodopyrazole product.

Protocol 2: Synthesis of 3-Iodo-1H-pyrazole
The synthesis of 3-iodopyrazoles often involves building the ring from an iodinated precursor.

This protocol is based on the reaction of 3,3-diethoxy-1-iodoprop-1-yne with hydrazine.

Rationale: Direct iodination at C-3 is challenging due to the directing effects of the ring

nitrogens. Building the ring from a pre-functionalized three-carbon unit ensures the iodine is

placed at the desired position.

Step-by-Step Methodology:

Synthesize the 3,3-diethoxy-1-iodoprop-1-yne precursor (details can be found in specialized

literature).

In a suitable reaction vessel, dissolve the iodinated propyne derivative in an appropriate

solvent such as ethanol.

Add hydrazine hydrate (or a substituted hydrazine) to the solution.

Heat the reaction mixture under reflux and monitor its progress by TLC.

After completion, cool the mixture and remove the solvent in vacuo.

The resulting crude product can be purified by recrystallization or column chromatography to

yield 3-iodo-1H-pyrazole or its N-substituted derivative.

Protocol 3: ¹³C NMR Sample Preparation and Acquisition
Rationale: Proper sample preparation and standard acquisition parameters are crucial for

obtaining high-quality, reproducible NMR data.

Step-by-Step Methodology:
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Accurately weigh and dissolve 10-20 mg of the purified iodopyrazole sample in

approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5

mm NMR tube.

Ensure the sample is fully dissolved; gentle vortexing or sonication may be required.

Acquire the ¹³C NMR spectrum on a spectrometer (e.g., 400 or 500 MHz).[5][7]

Use standard parameters for a proton-decoupled ¹³C experiment. A sufficient number of

scans should be acquired to achieve a good signal-to-noise ratio, especially for quaternary

carbons.

Process the data using appropriate software. Reference the spectrum to the residual solvent

peak (e.g., CDCl₃ at δ = 77.16 ppm) or an internal standard like tetramethylsilane (TMS).[5]

Conclusion
The distinction between C-3 and C-4 iodinated pyrazoles via ¹³C NMR spectroscopy is not only

feasible but also highly reliable when the characteristic influence of the iodine substituent is

understood. The primary diagnostic indicator is the chemical shift of the carbon atom directly

bonded to iodine.

For C-4 iodinated pyrazoles, expect a remarkably strong upfield shift, with the C-4 signal

appearing in the δ = 55-65 ppm range.

For C-3 iodinated pyrazoles, the ipso-carbon also experiences an upfield shift, but its signal

is typically found further downfield, often in the δ = 80-90 ppm range.

By leveraging this significant and predictable difference, supported by robust synthetic and

analytical protocols, researchers can confidently assign the correct isomeric structure to their

iodinated pyrazole compounds, a critical step in the journey of discovery and development.
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[https://www.benchchem.com/product/b3235751#13c-nmr-chemical-shifts-of-c-3-vs-c-4-
iodinated-pyrazoles]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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